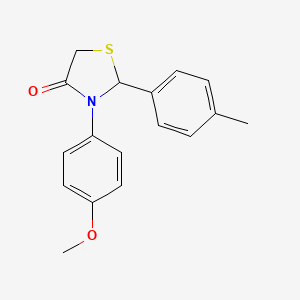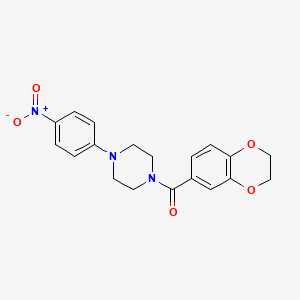
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one, also known as MPTT, is a thiazolidinone compound that has been widely studied for its potential therapeutic applications. It is a heterocyclic compound that contains a thiazolidine ring and a carbonyl group, making it a versatile molecule for drug discovery. In
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to be mediated by its interaction with various cellular targets. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, including topoisomerase, cyclooxygenase, and lipoxygenase. This compound also activates the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits cancer cell proliferation, induces apoptosis, and blocks cell cycle progression. In vivo studies have shown that this compound reduces tumor growth in animal models of cancer and reduces inflammation in animal models of inflammatory diseases. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high yield and purity, as well as its versatile chemical structure. This compound can be easily modified to produce analogs with different pharmacological properties. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
For research on 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one include investigating its mechanism of action, developing analogs with improved properties, studying its use in combination with other drugs, and conducting clinical trials in humans.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one can be achieved by condensing 4-methoxybenzaldehyde and 4-methylbenzylamine with thiourea in the presence of acetic acid. The resulting product is then oxidized with hydrogen peroxide to form this compound. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound in the laboratory.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Inflammation research has shown that this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-12-3-5-13(6-4-12)17-18(16(19)11-21-17)14-7-9-15(20-2)10-8-14/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKAIDBJMOWTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5209904.png)
![1-(4-nitrophenyl)-4-[(phenylsulfonyl)carbonyl]piperazine](/img/structure/B5209907.png)
amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5209910.png)

![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5209916.png)
![4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5209919.png)
![N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5209928.png)
![N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5209932.png)

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5209940.png)

![3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5209954.png)

![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5209977.png)